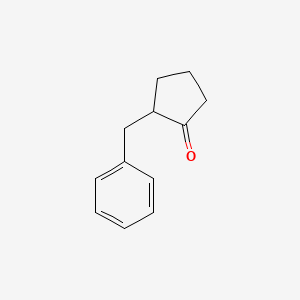

2-Benzylcyclopentanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-benzylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKMRMXVNWHKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318933 | |

| Record name | 2-Benzylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2867-63-2 | |

| Record name | 2-Benzylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2867-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzylcyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Benzylcyclopentanone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structural information, and synthesis of 2-benzylcyclopentanone. The information is intended for researchers, scientists, and professionals in the field of drug development who may be interested in this compound as a key intermediate in the synthesis of pharmaceuticals, such as the non-steroidal anti-inflammatory drug (NSAID) loxoprofen.[1]

Core Chemical and Physical Properties

This compound is a cyclic ketone with a benzyl substituent at the alpha position to the carbonyl group. Its physical and chemical properties are summarized in the table below, providing a quick reference for experimental and theoretical applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄O | [2][3] |

| Molecular Weight | 174.24 g/mol | [2][3] |

| IUPAC Name | 2-benzylcyclopentan-1-one | [2] |

| CAS Number | 2867-63-2 | [2][3] |

| SMILES | C1CC(C(=O)C1)CC2=CC=CC=C2 | [2] |

| Density | 1.038 g/cm³ | [3] |

| Boiling Point | 265.23 °C (rough estimate) | [3] |

| Flash Point | 118.7 °C | [3] |

| Vapor Pressure | 0.00285 mmHg at 25 °C | [3] |

| Refractive Index | 1.553 | [3] |

| LogP | 2.59830 | [3] |

| Storage Temperature | 2-8 °C | [4] |

Chemical Structure and Identification

The structure of this compound consists of a five-membered cyclopentanone ring substituted with a benzyl group at the C2 position.

Diagram: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves a three-step process starting from benzene and adipic anhydride.[1]

Step 1: Synthesis of 5-Benzoylpentanoic Acid Ester

-

Benzene and adipic anhydride undergo a Friedel-Crafts acylation followed by an esterification reaction in a one-pot synthesis to produce 5-benzoylpentanoic acid ester.

Step 2: Synthesis of 2-Benzoylcyclopentanone

-

The 5-benzoylpentanoic acid ester is then subjected to an acyloin ester condensation and cyclization to yield 2-benzoylcyclopentanone.

Step 3: Selective Hydrogenation to this compound

-

The 2-benzoylcyclopentanone, a suitable catalyst, and a solvent are placed in a pressure autoclave.

-

Phosphoric acid is added to adjust the pH to a range of 1-5.

-

The reaction proceeds under a hydrogen pressure of 0.1-2 MPa at a temperature of 20-150 °C for 3 hours.

-

After cooling to approximately 30 °C, the catalyst is removed by filtration.

-

The solvent (e.g., isopropanol) is recovered under normal pressure up to 100 °C.

-

The remaining residue is distilled under high vacuum (50 Pa), collecting the fraction at 145-155 °C to obtain the final product, this compound, as an off-white solid.[1]

Diagram: Synthesis Workflow for this compound

A flowchart illustrating the synthesis of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.0-7.5 ppm), the benzylic protons (a doublet of doublets or a multiplet adjacent to the chiral center), and the aliphatic protons of the cyclopentanone ring. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon (typically downfield, >200 ppm), signals for the aromatic carbons, and signals for the aliphatic carbons of the cyclopentanone ring and the benzylic carbon.[2]

Infrared (IR) Spectroscopy:

-

The IR spectrum of this compound is expected to exhibit a strong absorption band characteristic of the C=O stretching vibration of a saturated five-membered ring ketone, typically around 1745 cm⁻¹. Other significant absorptions would include those for C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Mass Spectrometry (MS):

-

Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of this compound (m/z = 174.24).[2] Fragmentation patterns would likely involve the loss of the benzyl group or other characteristic fragments of the cyclopentanone ring.

Biological Relevance and Applications

This compound serves as a crucial intermediate in the synthesis of various organic compounds.[5] Its most notable application in the pharmaceutical industry is as a precursor for the synthesis of loxoprofen, a non-steroidal anti-inflammatory drug.[1] The cyclopentanone moiety is a common structural motif in a variety of biologically active molecules, and derivatives of similar compounds, such as 2-benzylidenecyclopentanone, have been investigated for their potential antitumor activities.[6]

Diagram: Role of this compound in Loxoprofen Synthesis

The logical relationship of this compound as a key starting material for the synthesis of Loxoprofen.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed and causes serious eye irritation.[2] It may also be harmful in contact with skin, cause skin irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.[4]

References

- 1. CN103508869A - Synthetic method for 2-benzyl cyclopentanone - Google Patents [patents.google.com]

- 2. This compound | C12H14O | CID 4647132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Buy 2-(Benzyloxy)cyclopentanone [smolecule.com]

- 6. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]

Synthesis of 2-Benzylcyclopentanone from Benzyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two primary synthetic routes for the preparation of 2-benzylcyclopentanone, a key intermediate in the synthesis of various pharmaceutical compounds, from benzyl chloride. The methodologies presented are the Stork enamine synthesis and the alkylation of 2-carbomethoxycyclopentanone followed by decarboxylation. This document provides detailed experimental protocols, quantitative data for comparison, and visualizations of the reaction pathways and workflows to aid in practical application.

Stork Enamine Synthesis of this compound

The Stork enamine synthesis provides a mild and efficient method for the α-alkylation of ketones.[1] This three-step process involves the formation of a nucleophilic enamine from cyclopentanone, followed by its reaction with benzyl chloride and subsequent hydrolysis of the resulting iminium salt to yield the target product.[2]

Signaling Pathway

Caption: Stork enamine synthesis pathway for this compound.

Experimental Workflow

Caption: Experimental workflow for the Stork enamine synthesis.

Experimental Protocols

Step 1: Synthesis of N-(Cyclopent-1-en-1-yl)pyrrolidine (Enamine)

A detailed procedure for the synthesis of the pyrrolidine enamine of cyclopentanone reports a high yield. In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, cyclopentanone (0.594 mol), pyrrolidine (1.0 mol), and a catalytic amount of p-toluenesulfonic acid are dissolved in a suitable solvent like cyclohexane or toluene. The mixture is refluxed until the theoretical amount of water is collected. After cooling, the solvent is removed under reduced pressure, and the crude enamine is purified by vacuum distillation.

Step 2: Alkylation with Benzyl Chloride and Hydrolysis

The following protocol is adapted from a similar alkylation of a diphenyl-cyclopentanone enamine.[1] The purified N-(cyclopent-1-en-1-yl)pyrrolidine is dissolved in an anhydrous solvent such as dioxane. Benzyl chloride (1.0-1.2 equivalents) is added dropwise at room temperature. The reaction mixture is stirred for approximately 12 hours. Following the alkylation, the resulting iminium salt is hydrolyzed by adding 10% aqueous hydrochloric acid and stirring for about 1 hour. The aqueous layer is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound is purified by vacuum distillation or column chromatography.

Quantitative Data

| Parameter | Step 1: Enamine Formation | Step 2: Alkylation & Hydrolysis |

| Reactants | Cyclopentanone, Pyrrolidine | N-(Cyclopent-1-en-1-yl)pyrrolidine, Benzyl Chloride |

| Catalyst | p-Toluenesulfonic acid | - |

| Solvent | Cyclohexane or Toluene | Anhydrous Dioxane |

| Temperature | Reflux | Room Temperature |

| Reaction Time | Until water formation ceases | ~12 hours |

| Work-up | Solvent removal, Vacuum distillation | Acid hydrolysis, Extraction, Drying, Solvent removal |

| Purification | Vacuum distillation | Vacuum distillation or Column chromatography |

| Reported Yield | ~95% for enamine formation | <30% to ~60% (variable based on conditions)[3] |

Synthesis via Alkylation of 2-Carbomethoxycyclopentanone

This classical approach involves the alkylation of 2-carbomethoxycyclopentanone with benzyl chloride, followed by hydrolysis and decarboxylation of the resulting β-keto ester to afford this compound. A patent references Organic Syntheses for a procedure that provides a total yield of approximately 60%.[3]

Reaction Pathway

Caption: Alkylation and decarboxylation pathway for this compound.

Experimental Workflow

Caption: Experimental workflow for the alkylation and decarboxylation synthesis.

Experimental Protocols

Step 1: Alkylation of 2-Carbomethoxycyclopentanone

In a flame-dried, three-necked flask under an inert atmosphere, a strong base such as sodium hydride or sodium methoxide is suspended in an anhydrous solvent like toluene or DMF. 2-Carbomethoxycyclopentanone is added dropwise to form the enolate. After the enolate formation is complete, benzyl chloride is added, and the reaction mixture is stirred, possibly with heating, until the reaction is complete (monitored by TLC). The reaction is then quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give crude 2-benzyl-2-carbomethoxycyclopentanone.

Step 2: Hydrolysis and Decarboxylation

The crude 2-benzyl-2-carbomethoxycyclopentanone is subjected to saponification by refluxing with an aqueous solution of a strong base, such as 10% sodium hydroxide, for several hours.[4] After cooling, the reaction mixture is acidified with a strong acid like sulfuric acid. Gentle heating of the acidified mixture promotes decarboxylation, which is visually confirmed by the evolution of carbon dioxide gas.[4] Once gas evolution ceases, the mixture is cooled and extracted with diethyl ether. The combined organic extracts are washed with a saturated sodium bicarbonate solution, water, and brine, then dried over an anhydrous drying agent. After solvent removal, the crude this compound is purified by vacuum distillation.

Quantitative Data

| Parameter | Step 1: Alkylation | Step 2: Hydrolysis & Decarboxylation |

| Reactants | 2-Carbomethoxycyclopentanone, Benzyl Chloride | 2-Benzyl-2-carbomethoxycyclopentanone |

| Base | Sodium Hydride or Sodium Methoxide | Sodium Hydroxide |

| Solvent | Anhydrous Toluene or DMF | Water |

| Temperature | Varies (often with heating) | Reflux, then gentle heating |

| Reaction Time | Varies (monitored by TLC) | ~4 hours for saponification, then until CO₂ evolution ceases |

| Work-up | Quenching, Extraction, Washing, Drying | Acidification, Extraction, Washing, Drying |

| Purification | Often used crude in the next step | Vacuum distillation |

| Reported Yield | ~60% (for the two-step sequence)[3] | - |

Product Characterization

The final product, this compound, can be characterized by various spectroscopic methods.

-

¹H NMR: Expected signals include multiplets for the cyclopentanone ring protons, a characteristic multiplet for the benzylic proton, and signals in the aromatic region for the phenyl group.

-

¹³C NMR: The spectrum should show a signal for the carbonyl carbon, signals for the aliphatic carbons of the cyclopentanone ring and the benzylic carbon, and signals for the aromatic carbons.[5]

-

IR Spectroscopy: A strong absorption band characteristic of the ketone carbonyl group (C=O) is expected around 1740 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[5]

Purification

For both synthetic routes, the final purification of this compound is typically achieved by vacuum distillation .[6][7] The boiling point will be significantly lower under reduced pressure, which helps to prevent decomposition of the product at high temperatures. The purity of the distilled product can be assessed by gas chromatography (GC) or NMR spectroscopy.

Conclusion

Both the Stork enamine synthesis and the alkylation of 2-carbomethoxycyclopentanone are viable methods for the synthesis of this compound from benzyl chloride. The choice of method may depend on factors such as the availability of starting materials, desired scale, and tolerance for multi-step procedures. The Stork enamine synthesis offers milder conditions for the alkylation step, potentially avoiding side reactions associated with strong bases. The alkylation of 2-carbomethoxycyclopentanone is a more classical approach with a reported moderate overall yield. Careful execution of the experimental protocols and purification steps is crucial for obtaining a high purity of the final product, which is essential for its application in pharmaceutical research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN103508869A - Synthetic method for 2-benzyl cyclopentanone - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C12H14O | CID 4647132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US2513534A - Purification of cyclopentanone - Google Patents [patents.google.com]

Spectroscopic Analysis of 2-Benzylcyclopentanone: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-benzylcyclopentanone, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the analytical characterization of this compound.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.35 - 7.20 | m | 5H | Ar-H |

| 3.20 | dd | 1H | Ph-CH H- |

| 2.70 | m | 1H | -CH -CH₂-Ph |

| 2.55 | dd | 1H | Ph-CHH - |

| 2.40 - 2.20 | m | 2H | -C(=O)-CH ₂- |

| 2.10 - 1.90 | m | 2H | -CH ₂-CH₂-C(=O)- |

| 1.80 - 1.60 | m | 2H | -CH-CH ₂-CH₂- |

¹³C NMR

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Carbon Atom |

| 220.5 | C=O |

| 140.0 | Ar-C (quaternary) |

| 129.0 | Ar-C H |

| 128.5 | Ar-C H |

| 126.5 | Ar-C H |

| 52.0 | C H-CH₂-Ph |

| 38.0 | -C H₂-Ph |

| 35.5 | -C(=O)-C H₂- |

| 29.0 | -C H₂-CH₂-C(=O)- |

| 21.0 | -CH-C H₂-CH₂- |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3080 - 3030 | C-H stretch (aromatic) |

| 2960 - 2850 | C-H stretch (aliphatic) |

| 1745 | C=O stretch (cyclopentanone)[1] |

| 1600, 1495, 1450 | C=C stretch (aromatic) |

| 740, 700 | C-H bend (aromatic, monosubstituted) |

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Proposed Fragment |

| 174 | Moderate | [M]⁺ (Molecular Ion) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 83 | Moderate | [C₅H₇O]⁺ |

| 55 | Moderate | [C₃H₃O]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and place it in the sample gauge.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve a homogeneous field, which is essential for obtaining sharp NMR signals.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is generally used to simplify the spectrum and enhance sensitivity.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound to identify its functional groups.

Methodology:

-

Sample Preparation (Thin Film Method):

-

If the sample is a solid or viscous liquid, dissolve a small amount in a volatile solvent like dichloromethane.

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

If the sample is a non-viscous liquid, a drop can be placed directly between two salt plates to form a thin film.

-

-

Instrument Setup:

-

Place the salt plate(s) in the sample holder of the FT-IR spectrometer.

-

Ensure the instrument's sample chamber is closed.

-

-

Data Acquisition:

-

Perform a background scan to obtain a spectrum of the ambient atmosphere (mostly CO₂ and water vapor). This will be automatically subtracted from the sample spectrum.

-

Acquire the IR spectrum of the sample over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the this compound molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation and Introduction:

-

Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile (approximately 1 mg/mL).

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities prior to mass analysis.

-

-

Ionization:

-

Utilize Electron Ionization (EI) as the ionization method. In EI, high-energy electrons (typically 70 eV) bombard the sample molecules, causing them to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Analysis:

-

A detector records the abundance of each ion at its specific m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which provides structural information about the molecule.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Physical properties of 2-Benzylcyclopentanone (melting point, boiling point)

Introduction

2-Benzylcyclopentanone (CAS No. 2867-63-2) is a key chemical intermediate, notably utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Loxoprofen. A thorough understanding of its physical properties, particularly its melting and boiling points, is critical for its synthesis, purification, handling, and storage in a research and development setting. This technical guide provides a consolidated overview of the experimentally determined and estimated physical properties of this compound, details the standard methodologies for their determination, and presents a logical workflow for such characterization.

Physical Properties Data

The quantitative physical properties of this compound are summarized in the table below. The data is compiled from various chemical databases and technical literature. It is important to note the distinction between experimentally measured values under specific conditions and computationally estimated values.

| Property | Value | Conditions | Source / Method |

| Melting Point | 18-20 °C | Standard Pressure | Experimental (Freezing Point)[1] |

| Boiling Point | 145-155 °C | 50 Pa (approx. 0.375 mmHg) | Experimental (Vacuum Distillation)[1] |

| Boiling Point | ~285 °C | 760 mmHg (Standard Pressure) | Estimated (Nomograph Extrapolation) |

| Boiling Point | 285.1 °C | 760 mmHg (Standard Pressure) | Estimated |

| Boiling Point | 265.23 °C | 760 mmHg (Standard Pressure) | Estimated (Rough)[2] |

| Molecular Formula | C₁₂H₁₄O | - | - |

| Molecular Weight | 174.24 g/mol | - | - |

Note: The melting point is reported as a freezing point in the cited patent literature. The boiling point at standard pressure is an estimation based on the experimentally determined value at reduced pressure.

Experimental Protocols

The following sections detail the standard laboratory protocols for determining the melting and boiling points of a compound such as this compound.

Melting Point Determination

Given that this compound has a melting point near room temperature (18-20 °C), the sample may be a solid or a liquid depending on the ambient laboratory conditions. If solid, the following capillary method is standard. The sample should be cooled to ensure it is in a solid state before measurement begins.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle (if sample is crystalline)

Procedure:

-

Sample Preparation: If the this compound sample is solid, place a small amount on a clean, dry watch glass. If necessary, finely powder the sample using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom. Repeat until a packed column of 2-3 mm of solid is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned so that the bulb is level with the sample.

-

Determination:

-

Rapid Preliminary Measurement: Heat the apparatus rapidly to get an approximate melting range. Observe the sample and note the temperature at which it begins to liquefy and the temperature at which it is completely liquid.

-

Accurate Measurement: Allow the apparatus to cool. Prepare a new sample and place it in the apparatus. Heat rapidly to about 15-20 °C below the approximate melting point found in the preliminary run. Then, reduce the heating rate to 1-2 °C per minute.

-

-

Data Recording: Carefully record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow (0.5-1.5 °C).

Boiling Point Determination (Micro-Scale Method)

For determining the boiling point of a small quantity of liquid, the micro-reflux or Thiele tube method is highly effective.

Apparatus:

-

Thiele tube or a small test tube (10 x 75 mm) with a side arm

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating bath (oil bath) or Bunsen burner for Thiele tube

-

Pasteur pipette

Procedure:

-

Sample Preparation: Using a Pasteur pipette, add approximately 0.5 mL of liquid this compound to the small test tube.

-

Capillary Inversion: Place the capillary tube into the test tube with its open end down.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb. The rubber band must be positioned well above the level of the heating oil to prevent it from dissolving or snapping.

-

Heating: Clamp the assembly in a heating bath or insert it into the Thiele tube, ensuring the heat-transfer fluid is above the level of the sample but below the side arm. Heat the apparatus gently. Initially, air trapped in the capillary tube will escape as a slow stream of bubbles.

-

Observation: As the temperature approaches the boiling point, the bubbling will become more rapid as the vapor pressure of the liquid equals the atmospheric pressure. A continuous and rapid stream of bubbles will emerge from the capillary tube.

-

Data Recording: Remove the heat source once a vigorous stream of bubbles is observed. The bubbling will slow down and stop as the apparatus cools. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample is equal to the external pressure. Record the temperature at this exact moment. This temperature is the boiling point of the liquid.

-

Pressure Correction: Record the ambient atmospheric pressure. If it differs significantly from 760 mmHg, a correction may be necessary.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physical characterization of a novel or uncharacterized chemical sample, such as this compound.

References

2-Benzylcyclopentanone CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Benzylcyclopentanone, a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). This document outlines its chemical properties, synthesis protocols, and its role in pharmaceutical manufacturing.

Core Chemical Data

This compound is a carbocyclic compound with the systematic IUPAC name 2-benzylcyclopentan-1-one.[1]

| Property | Value | Source |

| CAS Number | 2867-63-2 | [1][2] |

| Molecular Formula | C₁₂H₁₄O | [1][2] |

| Molecular Weight | 174.24 g/mol | [1] |

| Canonical SMILES | C1CC(C(=O)C1)CC2=CC=CC=C2 | [1] |

| InChI Key | TVKMRMXVNWHKTF-UHFFFAOYSA-N | [1] |

Synthesis Protocol

A patented method for the synthesis of this compound involves a three-step process designed for cost-effectiveness and high yield.[3]

Step 1: Friedel-Crafts Acylation and Esterification

This step involves the reaction of benzene with adipic anhydride to produce a 5-benzoylpentanoic acid ester.

-

Reactants: Benzene, Adipic anhydride, Aluminum trichloride, Methanol.

-

Procedure:

-

Add 80ml of benzene and 0.22mol of aluminum trichloride to a reaction vessel.

-

At 31-55°C, add 0.1mol of adipic anhydride dissolved in 20ml of benzene dropwise.

-

Maintain the reaction at 50-70°C for 2 hours.

-

Add 0.5mol of methanol dropwise and continue the reaction at 50-70°C for another 2 hours.

-

Hydrolyze the reaction mixture with 200ml of water.

-

Separate the benzene layer and wash it with an aqueous sodium carbonate solution.

-

Distill off the benzene at 100°C to obtain methyl 5-benzoylvalerate.

-

Step 2: Condensation and Cyclization

The resulting ester undergoes an acyloin condensation and cyclization to form 2-benzoyl cyclopentanone.

-

Reactants: Methyl 5-benzoylvalerate, Tripotassium phosphate, Dimethylformamide (DMF).

-

Procedure:

-

Reflux 0.1mol of methyl 5-benzoylvalerate and 0.1mol of tripotassium phosphate in 50ml of DMF for 12 hours.

-

Cool the mixture to approximately 30°C and filter to remove tripotassium phosphate.

-

Add 1ml of acetic acid to the filtrate.

-

Distill off the DMF under reduced pressure.

-

The residue is then distilled under high vacuum to collect the 2-benzoyl cyclopentanone fraction at 150-160°C.

-

Step 3: Selective Hydrogenation Reduction

The final step is the reduction of 2-benzoyl cyclopentanone to yield this compound.

-

Reactants: 2-benzoyl cyclopentanone, Raney Nickel, Isopropanol, Phosphoric acid.

-

Procedure:

-

In a pressure autoclave, combine 0.1mol of 2-benzoyl cyclopentanone, 1g of Raney Nickel, and 100ml of isopropanol.

-

Adjust the pH to 4-5 with phosphoric acid.

-

React at approximately 130°C under 1 MPa of hydrogen pressure for 3 hours.

-

Cool the reaction to about 30°C and filter to remove the catalyst.

-

Recover the isopropanol by distillation.

-

The final product, this compound, is obtained by high-vacuum distillation, collecting the fraction at 145-155°C.

-

Role in Drug Development

This compound is a crucial intermediate in the synthesis of Loxoprofen, a potent non-steroidal anti-inflammatory drug.[3][4][5] Loxoprofen functions by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

Inferred Signaling Pathway

While direct studies on the signaling pathways of this compound are not available, its role as a precursor to Loxoprofen suggests its relevance to the prostaglandin synthesis pathway. The diagram below illustrates the general mechanism of action for NSAIDs like Loxoprofen.

Caption: Inferred mechanism of action for Loxoprofen.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] It may also be harmful in contact with skin and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. This compound | C12H14O | CID 4647132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. CN103508869A - Synthetic method for 2-benzyl cyclopentanone - Google Patents [patents.google.com]

- 4. CN1101802C - Process for preparing loxoprofen sodium - Google Patents [patents.google.com]

- 5. CN109776300B - Synthetic method of loxoprofen sodium - Google Patents [patents.google.com]

An In-depth Technical Guide to the Discovery and History of 2-Benzylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2-benzylcyclopentanone, a key intermediate in organic synthesis and pharmaceutical drug development. The document details its initial synthesis, subsequent methodological advancements, and its role in the production of non-steroidal anti-inflammatory drugs (NSAIDs) such as loxoprofen. This guide includes detailed experimental protocols for historical and contemporary synthetic routes, a compilation of quantitative data, and visualizations of the core chemical transformations.

Introduction and Historical Context

The exploration of cyclopentanone derivatives has been a significant area of research in organic chemistry, driven by their utility as versatile building blocks for more complex molecules. This compound emerged as a compound of interest due to its strategic placement of a benzyl group on the cyclopentanone ring, providing a scaffold for further functionalization. Its history is intertwined with the development of synthetic methodologies for the α-alkylation of ketones and the quest for efficient routes to pharmacologically active compounds. One of the notable applications of this compound is its use as a crucial intermediate in the synthesis of loxoprofen, a widely used NSAID.[1]

Synthetic Methodologies

The synthesis of this compound has evolved from classical alkylation reactions to more modern, multi-step procedures designed for improved yield, cost-effectiveness, and reduced waste.

Historical Synthesis: Alkylation of 2-Carbomethoxycyclopentanone

An early and notable method for the preparation of this compound involved the alkylation of a cyclopentanone derivative followed by decarboxylation. This procedure is documented in Organic Syntheses, highlighting its reliability and historical significance in the field.[1] The overall yield for this two-step process is approximately 60%.[1]

Experimental Protocol:

Step 1: Alkylation of 2-Methoxycarbonylcyclopentanone

-

Reagents: 2-Methoxycarbonylcyclopentanone, Benzyl chloride, Sodium methoxide, Methanol.

-

Procedure: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a solution of sodium methoxide in methanol is prepared. 2-Methoxycarbonylcyclopentanone is added dropwise to the stirred solution at room temperature. Subsequently, benzyl chloride is added, and the reaction mixture is heated to reflux for several hours. After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and concentrated under reduced pressure to yield 2-benzyl-2-methoxycarbonylcyclopentanone.

Step 2: Decarboxylation

-

Reagents: 2-Benzyl-2-methoxycarbonylcyclopentanone, Sulfuric acid, Water.

-

Procedure: The crude product from the previous step is refluxed with a dilute aqueous solution of sulfuric acid. The reaction is monitored until the evolution of carbon dioxide ceases. Upon completion, the mixture is cooled, and the product is extracted with an organic solvent. The organic extract is washed with a saturated sodium bicarbonate solution and water, then dried over an anhydrous salt. The solvent is removed by distillation, and the resulting this compound is purified by vacuum distillation.

Modern Synthesis: A Three-Step Approach

A more contemporary and industrially scalable method for synthesizing this compound involves a three-step process starting from readily available commodity chemicals. This method is advantageous due to its lower cost and improved yield.[1]

Experimental Protocol:

Step 1: Friedel-Crafts Acylation and Esterification

-

Reagents: Benzene, Adipic anhydride, Aluminum trichloride, Ethanol.

-

Procedure: To a stirred suspension of anhydrous aluminum trichloride in benzene, adipic anhydride is added portion-wise, maintaining the temperature below a certain threshold. After the addition is complete, the reaction mixture is stirred for several hours at room temperature. Subsequently, ethanol is added, and the mixture is heated to reflux to effect esterification. The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and concentrated to give 5-benzoylpentanoic acid ester.

Step 2: Acyloin Condensation and Cyclization

-

Reagents: 5-Benzoylpentanoic acid ester, Sodium metal, Toluene (or another high-boiling aprotic solvent).

-

Procedure: In a flask equipped for inert atmosphere operation, sodium metal is dispersed in dry toluene. The 5-benzoylpentanoic acid ester is added dropwise to the heated suspension. The reaction is refluxed until the sodium is consumed. After cooling, the reaction is carefully quenched with a proton source (e.g., methanol followed by water). The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed, dried, and concentrated to yield 2-benzoylcyclopentanone.

Step 3: Selective Hydrogenation

-

Reagents: 2-Benzoylcyclopentanone, Palladium on carbon (Pd/C) catalyst, Hydrogen gas, Solvent (e.g., ethanol or ethyl acetate).

-

Procedure: 2-Benzoylcyclopentanone is dissolved in a suitable solvent in a hydrogenation apparatus. The palladium on carbon catalyst is added, and the system is purged with hydrogen gas. The reaction is stirred under a hydrogen atmosphere at a specified pressure and temperature until the theoretical amount of hydrogen is consumed. The catalyst is then removed by filtration, and the solvent is evaporated to afford this compound, which can be further purified by vacuum distillation.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and physical properties of this compound.

Table 1: Comparison of Synthetic Routes

| Synthetic Route | Key Starting Materials | Overall Yield (%) | Reference |

| Alkylation and Decarboxylation | 2-Methoxycarbonylcyclopentanone, Benzyl chloride | ~60 | [1] |

| Friedel-Crafts, Acyloin, and Hydrogenation | Benzene, Adipic anhydride | >90 (for some steps) | [1] |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O | [2] |

| Molecular Weight | 174.24 g/mol | [2] |

| CAS Number | 2867-63-2 | [2] |

| Boiling Point | 145-155 °C at 50 Pa | [1] |

| Density | ~1.03 g/cm³ | |

| Spectroscopic Data | ||

| ¹³C NMR | Data available on PubChem | [2] |

| ¹H NMR | Data available from various suppliers | |

| IR Spectrum | Characteristic C=O stretch around 1740 cm⁻¹ | |

| Mass Spectrum (GC-MS) | Data available on PubChem | [2] |

Reaction Mechanisms and Pathways

The following diagrams illustrate the mechanisms of the key reactions involved in the synthesis of this compound.

Alkylation of 2-Carbomethoxycyclopentanone and Decarboxylation

Modern Three-Step Synthesis

Conclusion

The journey of this compound from a molecule synthesized through classical organic reactions to a key intermediate produced via modern, efficient methods reflects the broader advancements in synthetic organic chemistry. Its continued relevance, particularly in the pharmaceutical industry, underscores the importance of developing robust and scalable synthetic routes. This guide has provided a detailed overview of its history, synthesis, and key properties, serving as a valuable resource for professionals in the field.

References

2-Benzylcyclopentanone: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the most current SDS for 2-Benzylcyclopentanone from your supplier before handling this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following information is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

GHS Pictograms:

Signal Word: Warning [1]

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin (Note: This classification is reported by 50% of companies to the ECHA C&L Inventory).

-

H315: Causes skin irritation (Note: This classification is reported by 50% of companies to the ECHA C&L Inventory).

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation (Note: This classification is reported by 50% of companies to the ECHA C&L Inventory).

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O | [1] |

| Molecular Weight | 174.24 g/mol | [1] |

| Boiling Point | 265.23 °C (rough estimate) | ChemicalBook |

| Density | 1.038 g/cm³ | ChemicalBook |

| Refractive Index | 1.534 (estimate) | ChemicalBook |

| Storage Temperature | 2-8°C | Guidechem |

Toxicological Data

Experimental Protocols: Detailed experimental protocols for the toxicological studies that form the basis of the GHS classification are not publicly available.

Safe Handling and Storage

Handling:

-

Handle in a well-ventilated place.[2]

-

Wear suitable protective clothing, gloves, and eye/face protection.[2][3]

-

Avoid contact with skin and eyes.[2]

-

Avoid breathing mist, gas, or vapours.[2]

-

Use non-sparking tools.[2]

-

Prevent fire caused by electrostatic discharge steam.[2]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in work areas.[4]

Storage:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[2][4]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store locked up.[1]

Personal Protective Equipment (PPE)

| Protection Type | Specifications |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use. The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[2] |

First-Aid Measures

The following diagram outlines the recommended first-aid procedures for exposure to this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific Hazards: No specific data is available regarding hazardous decomposition products.[2]

-

Protective Actions for Fire-Fighters: Wear a self-contained breathing apparatus for firefighting if necessary.[2]

Accidental Release Measures

The following workflow details the steps for managing a spill of this compound.

Personal Precautions:

-

Avoid dust formation.[2]

-

Avoid breathing mist, gas, or vapours.[2]

-

Avoid contact with skin and eyes.[2]

-

Use personal protective equipment, including chemical-impermeable gloves.[2]

-

Ensure adequate ventilation.[2]

-

Remove all sources of ignition.[2]

-

Evacuate personnel to safe areas.[2]

Environmental Precautions:

-

Prevent further spillage or leakage if it is safe to do so.[2]

-

Do not let the chemical enter drains.[2]

-

Discharge into the environment must be avoided.[2]

Methods for Containment and Cleaning Up:

-

Collect and arrange for disposal.[2]

-

Keep the chemical in suitable and closed containers for disposal.[2]

-

Use spark-proof tools and explosion-proof equipment.[2]

-

Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]

References

An In-depth Technical Guide to the Solubility of 2-Benzylcyclopentanone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Benzylcyclopentanone

This compound (C12H14O) is a cyclic ketone with a molecular weight of 174.24 g/mol .[1][2][3] Its structure, featuring a polar carbonyl group and a nonpolar benzyl substituent, dictates its solubility behavior in various organic solvents. Understanding its solubility is crucial for applications in organic synthesis, purification, and formulation development.

Expected Solubility Profile

Based on the principle of "like dissolves like," this compound is expected to be soluble in most common organic solvents.[4][5] The presence of the carbonyl group allows for dipole-dipole interactions with polar solvents, while the aromatic ring and cyclopentyl group contribute to its solubility in nonpolar solvents.

General Solubility Trends for Ketones:

-

High Solubility in Organic Solvents: Aldehydes and ketones are generally soluble in a wide range of organic solvents.[4][5][6][7]

-

Water Solubility: Smaller ketones (up to four or five carbons) exhibit moderate water solubility due to hydrogen bonding between the carbonyl oxygen and water.[4][5] However, as the carbon chain length increases, water solubility decreases.[4][5] Given its larger molecular size, this compound is expected to have low solubility in water.

While quantitative data is not available, a qualitative assessment of solubility in various solvents is presented in Table 1. This table serves as a template for researchers to populate with experimental data.

Table 1: Qualitative and Quantitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Expected Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Ethanol | Polar Protic | Soluble | Data to be determined experimentally |

| Methanol | Polar Protic | Soluble | Data to be determined experimentally |

| Acetone | Polar Aprotic | Soluble | Data to be determined experimentally |

| Ethyl Acetate | Polar Aprotic | Soluble | Data to be determined experimentally |

| Hexane | Nonpolar | Soluble | Data to be determined experimentally |

| Toluene | Nonpolar | Soluble | Data to be determined experimentally |

| Water | Polar Protic | Insoluble/Slightly Soluble | Data to be determined experimentally |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols are recommended. These methods are standard in chemical research for determining the solubility of a solid compound in a liquid solvent.

This method involves saturating a solvent with the solute and then determining the concentration of the dissolved solute.

Methodology:

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the desired organic solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) using a magnetic stirrer or a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed for a period to let the undissolved solid settle. Centrifugation can be used to accelerate this process.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Weight of dissolved solid / Volume of supernatant withdrawn) x 100

This is a simpler, often qualitative, method but can be adapted for semi-quantitative results.

Methodology:

-

Solvent Addition: Place a small, accurately weighed amount of this compound into a test tube.

-

Titration with Solvent: Gradually add a known volume of the solvent to the test tube while continuously stirring or vortexing.

-

Observation: Observe the point at which all the solid completely dissolves.

-

Calculation: The approximate solubility can be calculated based on the amount of solute and the volume of solvent added to achieve complete dissolution.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Equilibrium Solubility Method.

Caption: Workflow for the Visual (Crystal Dissolution) Method.

Safety and Handling

This compound is harmful if swallowed and may cause skin and eye irritation.[1] It is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] For detailed safety information, refer to the Safety Data Sheet (SDS).[8][9][10][11]

Conclusion

While specific quantitative solubility data for this compound in common organic solvents is not extensively documented, its chemical structure suggests good solubility in a range of organic media. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these values accurately. The provided workflows and data table template offer a structured approach to investigating the solubility of this compound, which is critical for its effective use in research and development.

References

- 1. This compound | C12H14O | CID 4647132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Synthesis of 2-Benzylcyclopentanone: A Technical Guide Featuring Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of 2-benzylcyclopentanone, a valuable organic intermediate. While a direct Friedel-Crafts acylation to produce this compound is not a conventional approach, this document details a robust and efficient multi-step synthesis that strategically employs an initial Friedel-Crafts acylation reaction. The subsequent steps involve an intramolecular condensation and a selective reduction to yield the target compound. This guide offers detailed experimental protocols, quantitative data, and mechanistic visualizations to support research and development in organic synthesis and drug discovery.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step process commencing with the Friedel-Crafts acylation of benzene. This well-established reaction is followed by a cyclization and a final reduction step.

The overall synthetic pathway can be visualized as follows:

Caption: Overall workflow for the synthesis of this compound.

Step 1: Friedel-Crafts Acylation and Esterification

The synthesis begins with the Friedel-Crafts acylation of benzene with adipic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). This reaction forms 5-benzoylpentanoic acid, which is subsequently esterified in a one-pot reaction to yield the corresponding ester.[1]

Reaction Mechanism: Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the acylating agent (adipic anhydride), generating a highly electrophilic acylium ion. The aromatic ring (benzene) then attacks this electrophile, leading to the formation of a ketone after the loss of a proton and regeneration of the catalyst.

Caption: Mechanism of Friedel-Crafts acylation and subsequent esterification.

Experimental Protocol: Synthesis of Methyl 5-Benzoylvalerate[1]

-

To a reaction flask, add 80 mL of benzene and 0.22 mol of aluminum trichloride.

-

At a temperature of 31-55°C, add a solution of 0.1 mol of adipic anhydride dissolved in 20 mL of benzene dropwise.

-

Maintain the reaction temperature at 40-55°C for 2 hours.

-

Add 0.5 mol of methanol dropwise and continue the reaction at 40-55°C for an additional 2 hours.

-

Pour the reaction mixture into 200 mL of water for hydrolysis.

-

Separate the layers and wash the benzene layer with an aqueous sodium carbonate solution.

-

Distill off the benzene at 100°C to obtain the crude product.

Quantitative Data for Step 1

| Parameter | Value | Reference |

| Reactants | ||

| Benzene | 80 mL (solvent) + 20 mL | [1] |

| Adipic Anhydride | 0.1 mol | [1] |

| Aluminum Trichloride | 0.22 mol | [1] |

| Methanol | 0.5 mol | [1] |

| Reaction Conditions | ||

| Temperature (Acylation) | 40-55°C | [1] |

| Reaction Time (Acylation) | 2 hours | [1] |

| Temperature (Esterification) | 40-55°C | [1] |

| Reaction Time (Esterification) | 2 hours | [1] |

| Product | ||

| Product Name | Methyl 5-benzoylvalerate | [1] |

| Appearance | Light yellow solid | [1] |

| Freezing Point | 35-36.5°C | [1] |

| Purity | >98% | [1] |

| Yield | 90-92% | [1] |

Step 2: Intramolecular Condensation (Dieckmann Condensation)

The second step involves the intramolecular condensation of methyl 5-benzoylvalerate to form the cyclic β-keto ester, 2-benzoylcyclopentanone. This reaction is a Dieckmann condensation, which is an intramolecular version of the Claisen condensation.[2][3][4]

Experimental Protocol: Synthesis of 2-Benzoylcyclopentanone[1]

-

In a reaction vessel, combine 0.1 mol of methyl 5-benzoylvalerate, 0.1 mol of tripotassium phosphate, and 50 mL of N,N-dimethylformamide (DMF).

-

Reflux the mixture for 12 hours.

-

Cool the reaction to approximately 30°C and filter to remove the tripotassium phosphate.

-

Add 1 mL of acetic acid to the filtrate.

-

Recover the DMF by distillation under reduced pressure up to 150°C.

-

The residue is then distilled under high vacuum to collect the product.

Quantitative Data for Step 2

| Parameter | Value | Reference |

| Reactants | ||

| Methyl 5-benzoylvalerate | 0.1 mol | [1] |

| Tripotassium Phosphate | 0.1 mol | [1] |

| DMF | 50 mL | [1] |

| Reaction Conditions | ||

| Temperature | Reflux | [1] |

| Reaction Time | 12 hours | [1] |

| Product | ||

| Product Name | 2-Benzoylcyclopentanone | [1] |

| Appearance | Off-white solid | [1] |

| Freezing Point | 48-50°C | [1] |

| Purity | >97% | [1] |

| Vacuum Distillation | 150-160°C at 50 Pa | [1] |

| Yield | 90-93% | [1] |

Step 3: Selective Ketone Reduction

The final step is the selective reduction of the exocyclic ketone in 2-benzoylcyclopentanone to a methylene group, yielding this compound. This can be achieved through several methods, including catalytic hydrogenation, Clemmensen reduction, or Wolff-Kishner reduction. The patent describes a catalytic hydrogenation method.[1][5][6][7][8][9][10][11][12][13]

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation[1]

-

In a pressure autoclave, add 0.1 mol of 2-benzoylcyclopentanone, 1 g of Raney nickel, and 100 mL of isopropanol.

-

Adjust the pH to 4-5 by adding phosphoric acid.

-

Heat the reaction to approximately 130°C under a hydrogen pressure of 1 MPa for 3 hours.

-

Cool the reactor to about 30°C and filter off the catalyst.

-

Recover the isopropanol by distillation at atmospheric pressure up to 100°C.

-

The remaining residue is distilled under high vacuum to afford the final product.

Quantitative Data for Step 3

| Parameter | Value | Reference |

| Reactants | ||

| 2-Benzoylcyclopentanone | 0.1 mol | [1] |

| Catalyst | 1 g Raney Nickel | [1] |

| Solvent | 100 mL Isopropanol | [1] |

| Reaction Conditions | ||

| Temperature | ~130°C | [1] |

| Hydrogen Pressure | 1 MPa | [1] |

| Reaction Time | 3 hours | [1] |

| Product | ||

| Product Name | This compound | [1] |

| Appearance | Off-white solid | [1] |

| Freezing Point | 18-20°C | [1] |

| Purity | >97% | [1] |

| Vacuum Distillation | 145-155°C at 50 Pa | [1] |

| Yield | 92-94% | [1] |

Conclusion

The synthesis of this compound is effectively achieved through a multi-step pathway that prominently features a Friedel-Crafts acylation in its initial stage. This method provides a reliable and high-yielding route to the target molecule. The detailed protocols and quantitative data presented in this guide are intended to facilitate the successful replication and optimization of this synthesis for applications in pharmaceutical and chemical research.

References

- 1. CN103508869A - Synthetic method for 2-benzyl cyclopentanone - Google Patents [patents.google.com]

- 2. grokipedia.com [grokipedia.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Dieckmann Condensation [organic-chemistry.org]

- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 12. youtube.com [youtube.com]

- 13. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

An In-depth Technical Guide to the Mechanisms of 2-Benzylcyclopentanone Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the primary synthetic pathways for the formation of 2-benzylcyclopentanone, an important organic intermediate in the synthesis of pharmaceuticals such as the non-steroidal anti-inflammatory drug, Loxoprofen.[1] This document outlines the core reaction mechanisms, provides detailed experimental protocols for key methodologies, and presents quantitative data to facilitate comparison and implementation in a research and development setting.

Overview of Synthetic Strategies

The synthesis of this compound is typically achieved through the α-alkylation of cyclopentanone or a derivative. The primary challenge lies in achieving selective mono-alkylation while minimizing side reactions such as poly-alkylation and O-alkylation. The choice of method often depends on the desired scale, available starting materials, and tolerance for strong bases or harsh conditions. The three principal laboratory-scale methods discussed are:

-

Alkylation of 2-Carbomethoxycyclopentanone: A classic and reliable method involving the alkylation of a β-keto ester, followed by hydrolysis and decarboxylation.

-

Stork Enamine Synthesis: A milder alternative to direct enolate alkylation that utilizes an enamine intermediate to direct the benzylation.

-

Direct Enolate Alkylation: The most direct route, involving the formation of a cyclopentanone enolate and its subsequent reaction with a benzyl halide.

Additionally, a multi-step industrial process is presented, which employs a Dieckmann-type condensation and subsequent reduction.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for the primary synthetic routes to this compound.

| Method | Key Reagents | Solvent(s) | Typical Overall Yield | Reference |

| Alkylation of 2-Carbomethoxycyclopentanone | 1. Sodium Methoxide2. Benzyl Chloride3. Aqueous Acid (e.g., HCl) | Methanol | ~60% | [Organic Syntheses, Coll. Vol. 5, p. 76 (1973); Vol. 45, p. 7 (1965), as cited in CN103508869A][1] |

| Stork Enamine Synthesis | 1. Pyrrolidine, p-TsOH2. Benzyl Bromide3. Aqueous Acid (e.g., HCl) | Toluene | <30% | [As cited in CN103508869A][1] |

| Direct Enolate Alkylation | 1. Sodium Amide (NaNH₂) 2. Benzyl Chloride | Benzene | <30% | [As cited in CN103508869A][1] |

| Industrial Multi-Step Synthesis | 1. Adipic Anhydride, Benzene, AlCl₃2. Methanol3. Tripotassium Phosphate4. H₂, Pd/C | Benzene, DMF, Isopropanol | High (Step yields: 90-92%, 90-93%, 92-94%) | [CN103508869A][1] |

Detailed Reaction Mechanisms and Protocols

This section details the mechanisms and provides experimental protocols for the key synthetic transformations.

Method 1: Alkylation of 2-Carbomethoxycyclopentanone

This is a robust and widely cited method that leverages the increased acidity of the α-proton situated between two carbonyl groups in the 2-carbomethoxycyclopentanone starting material. This facilitates easy and clean enolate formation, leading to a reliable overall yield of approximately 60%.[1][2]

The reaction proceeds in a logical three-step sequence:

-

Enolate Formation: A base abstracts the acidic α-proton to form a stabilized enolate.

-

Alkylation: The nucleophilic enolate attacks the benzyl halide in an SN2 reaction.

-

Hydrolysis & Decarboxylation: The ester is hydrolyzed to a carboxylic acid, which, being a β-keto acid, readily decarboxylates upon heating to yield the final product.

This protocol is adapted from the procedure referenced in patent CN103508869A, which refers to Organic Syntheses, Coll. Vol. 5, p. 76.

Step A: Alkylation

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium methoxide (1.0 eq) in anhydrous methanol under an inert atmosphere (N₂ or Ar).

-

To this solution, add 2-carbomethoxycyclopentanone (1.0 eq) dropwise at room temperature. Stir the mixture for 1 hour to ensure complete formation of the sodium enolate.

-

Add benzyl chloride (1.05 eq) dropwise to the enolate solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-benzyl-2-carbomethoxycyclopentanone.

Step B: Hydrolysis and Decarboxylation

-

Combine the crude product from Step A with a 10% aqueous hydrochloric acid solution.

-

Heat the mixture to reflux. The hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid will occur. Monitor the evolution of CO₂ gas.

-

Continue heating until gas evolution ceases (typically 8-12 hours).

-

Cool the reaction mixture to room temperature and extract with diethyl ether (3x volumes).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound.

Method 2: Stork Enamine Synthesis

The Stork enamine synthesis provides a milder route for the α-alkylation of ketones, avoiding the use of strong bases and thus minimizing self-condensation and poly-alkylation side reactions.[3] The process involves converting the ketone into a more nucleophilic enamine, which is then alkylated and subsequently hydrolyzed back to the ketone. For this compound, this method has been reported to give lower yields (<30%).[1]

The mechanism involves three distinct stages: enamine formation, alkylation, and hydrolysis.[4][5]

Step A: Enamine Formation

-

In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine cyclopentanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in dry toluene.

-

Heat the mixture to reflux, azeotropically removing the water formed during the reaction.

-

Once water collection ceases (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure. The crude enamine (1-cyclopentenylpyrrolidine) is often used directly in the next step without further purification.

Step B: Alkylation and Hydrolysis

-

Dissolve the crude enamine from Step A in a suitable dry solvent such as dioxane or acetonitrile under an inert atmosphere.

-

Add benzyl bromide (1.0 eq) dropwise to the solution. The reaction is typically exothermic. Stir at room temperature for 12-24 hours.

-

After the alkylation is complete (monitored by TLC), add an equal volume of 10% aqueous HCl to the reaction mixture to hydrolyze the resulting iminium salt.

-

Stir vigorously for 1-2 hours at room temperature.

-

Extract the aqueous mixture with diethyl ether (3x volumes).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

-

Filter, concentrate, and purify the residue by vacuum distillation or column chromatography to yield this compound.

Method 3: Direct Enolate Alkylation

This is the most straightforward conceptual approach, involving the deprotonation of cyclopentanone with a strong base to form an enolate, followed by trapping with benzyl chloride. However, this method is often plagued by low yields (<30%) due to side reactions, including O-alkylation and poly-alkylation, and the requirement for strong, hazardous bases like sodium amide.[1]

The reaction follows a simple two-step process but requires careful control of conditions to favor the desired C-alkylation product.

This protocol is a representative procedure for direct enolate alkylation.

-

To a flame-dried, three-necked flask under a positive pressure of nitrogen, add anhydrous liquid ammonia.

-

Add a catalytic amount of ferric nitrate and then slowly add sodium metal (1.1 eq) in small pieces until a persistent blue color is observed, indicating the formation of sodium amide.

-

Carefully add cyclopentanone (1.0 eq) dropwise to the sodium amide suspension at -33 °C (refluxing ammonia).

-

After stirring for 1 hour, add benzyl chloride (1.0 eq) dropwise.

-

Allow the reaction to proceed for several hours before carefully quenching with ammonium chloride.

-

Allow the ammonia to evaporate. Add water and diethyl ether to the residue.

-

Separate the layers, and extract the aqueous phase with more diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product via vacuum distillation.

Conclusion

The formation of this compound can be accomplished through several distinct mechanistic pathways. For laboratory-scale synthesis requiring reliable and moderate-to-good yields, the alkylation of 2-carbomethoxycyclopentanone followed by decarboxylation remains the method of choice. The Stork enamine synthesis offers a milder, albeit lower-yielding, alternative. While direct enolate alkylation is the most atom-economical route, it suffers from poor yields and a lack of selectivity, making it less practical for fine chemical synthesis. The selection of a specific synthetic route should be guided by factors such as required purity, scale, cost of reagents, and available equipment.

References

- 1. CN103508869A - Synthetic method for 2-benzyl cyclopentanone - Google Patents [patents.google.com]

- 2. This compound | 2867-63-2 | Benchchem [benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]

The Unfolding Therapeutic Potential of 2-Benzylcyclopentanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-benzylcyclopentanone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the current understanding of these compounds, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anti-inflammatory Activity

Derivatives of this compound have shown significant promise as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). The anti-inflammatory effects are often evaluated using both in vitro enzymatic assays and in vivo models of inflammation.

Quantitative Data: Anti-inflammatory Activity

| Compound Class | Assay | Target/Model | Activity | Reference |

| 2-(E)-(un)substituted benzylidene cyclopentanone derivatives | Carrageenan-induced rat paw edema | In vivo inflammation | Significant inhibition of edema. Compound II3 showed 95.8% inhibition at 50 mg/kg. | [1] |